![molecular formula C23H25Cl2N3O2S B10854897 Amgen-23](/img/structure/B10854897.png)
Amgen-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Amgen-23 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Amgen-23 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly impact the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Amgen-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sphingosine kinases.
Biology: Investigated for its effects on cellular signaling pathways involving sphingosine kinases.
Medicine: Explored for its potential in anticancer therapies, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Wirkmechanismus
Amgen-23 exerts its effects by inhibiting sphingosine kinases, specifically SPHK1 and SPHK2. These kinases play a crucial role in the sphingolipid signaling pathway, which is involved in various cellular processes, including cell growth, survival, and apoptosis. By inhibiting these kinases, this compound disrupts the signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: Another sphingosine kinase inhibitor used in multiple sclerosis treatment.
Safingol: A sphingosine kinase inhibitor investigated for its anticancer properties.
SKI-II: A non-lipid sphingosine kinase inhibitor with potential anticancer applications
Uniqueness
Amgen-23 is unique due to its high potency and selectivity for SPHK1 and SPHK2. Its specific inhibition profile makes it a valuable tool in research and potential therapeutic applications, particularly in cancer treatment .
Eigenschaften
Molekularformel |
C23H25Cl2N3O2S |
---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
(2R,4S)-1-[2-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethyl]-2-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C23H25Cl2N3O2S/c24-20-6-3-16(11-21(20)25)22-14-31-23(27-22)26-17-4-1-15(2-5-17)7-9-28-10-8-19(30)12-18(28)13-29/h1-6,11,14,18-19,29-30H,7-10,12-13H2,(H,26,27)/t18-,19+/m1/s1 |
InChI-Schlüssel |
SQJKFWCRPARYPY-MOPGFXCFSA-N |
Isomerische SMILES |
C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.